![molecular formula C14H10Cl2N2O B2835181 3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one CAS No. 537702-22-0](/img/structure/B2835181.png)
3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole . The dichlorophenyl group attached to the benzimidazole ring could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using techniques like NMR, IR, and X-ray crystallography . The presence of the dichlorophenyl group in the compound would likely be evident in the NMR and IR spectra.Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, depending on the substituents present on the benzimidazole ring. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the dichlorophenyl group .Applications De Recherche Scientifique
Antifungal Activity
This compound exhibits antifungal properties, particularly against dermatophytes and Candida species. Researchers have explored its potential as a topical antifungal agent for treating skin infections. Its mechanism of action involves inhibiting fungal cell membrane synthesis, disrupting ergosterol biosynthesis, and affecting fungal growth .
Herbicide Synthesis
The compound serves as a key intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . Sulfentrazone is widely used in agriculture to control broadleaf weeds and grasses in crops like soybeans, cotton, and peanuts. Understanding the reactivity and stability of this intermediate is crucial for efficient herbicide production .
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one: acts as a potent and selective inhibitor of GSK-3β. GSK-3 plays a vital role in various cellular processes, including glycogen metabolism, cell cycle regulation, and neuronal function. Researchers have investigated its use in cancer therapy and neurodegenerative diseases .
Continuous Flow Microreactor Systems
Researchers have developed continuous nitration processes using this compound as a substrate. For instance, the continuous nitration of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one (a derivative) is essential for synthesizing Sulfentrazone. Microreactor systems enhance efficiency, safety, and scalability in chemical processes .
Pharmaceutical Quality Control
As a certified reference material (CRM), this compound aids in pharmaceutical quality control. It provides a convenient alternative to in-house working standards. Laboratories use it for pharma release testing, method development, and calibration. The CRM complies with ISO standards, ensuring traceability and accuracy .
Analytical Method Development
Researchers employ this compound to develop analytical methods for qualitative and quantitative analyses. Its stability, solubility, and reactivity are critical factors in method validation. By understanding its behavior under various conditions, scientists optimize analytical techniques .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-10-6-5-9(11(16)7-10)8-18-13-4-2-1-3-12(13)17-14(18)19/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCFOMXFRZFLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2835098.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835099.png)
![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2835103.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
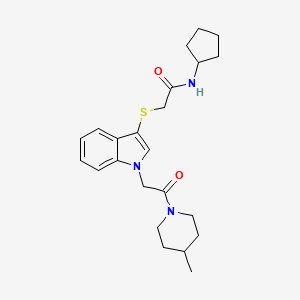
![2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2835107.png)
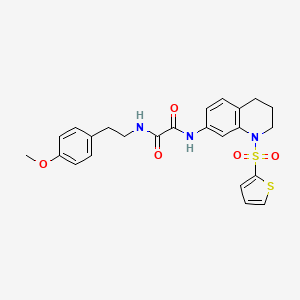
![2-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2835109.png)
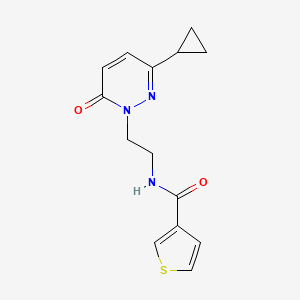
![[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2835111.png)
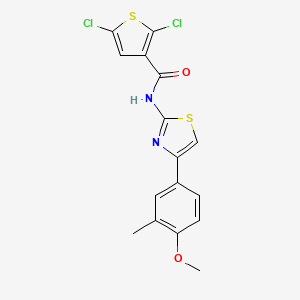
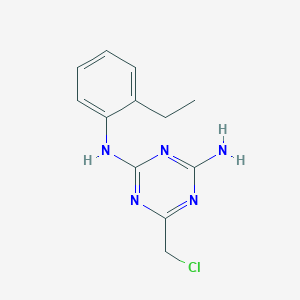
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2835119.png)